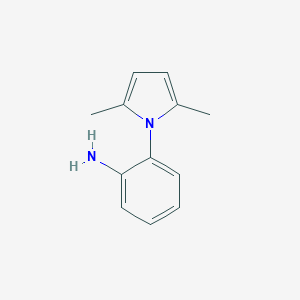

2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCGWYQXOIOJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353259 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2405-01-8 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2405-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,5 Dimethyl 1h Pyrrol 1 Yl Aniline

Paal-Knorr Condensation Approaches

The Paal-Knorr synthesis is a cornerstone method for the formation of pyrrole (B145914) rings, involving the reaction of a 1,4-dicarbonyl compound with a primary amine. uoa.grchemistry-online.com This reaction is widely utilized due to its simplicity and effectiveness in creating substituted pyrroles. rgmcet.edu.in

The direct synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline can be accomplished through the Paal-Knorr condensation of 2,5-hexanedione (B30556) with o-phenylenediamine (B120857). In this reaction, one of the amino groups of o-phenylenediamine acts as the primary amine nucleophile, attacking the dicarbonyl compound to form the pyrrole ring, while the second amino group remains as a substituent on the phenyl ring.

The reaction of o-phenylenediamine with 2,5-hexanedione can potentially lead to both the desired mono-pyrrole product and a bis-pyrrole byproduct, where both amino groups have reacted. researchgate.net Careful control of stoichiometry and reaction conditions is therefore crucial to selectively synthesize the mono-substituted product. A typical procedure involves heating the reactants, often in the presence of an acid catalyst and a suitable solvent like methanol (B129727) or acetic acid. uoa.grresearchgate.net

The efficiency and environmental impact of the Paal-Knorr synthesis can be significantly influenced by the choice of catalyst and solvent. While classic conditions often involve protic acids like hydrochloric acid or sulfuric acid, research has explored a variety of alternatives to improve yields, shorten reaction times, and simplify workup procedures. uoa.grrgmcet.edu.inresearchgate.net

Recent advancements have focused on greener methodologies. For instance, reactions can be performed under catalyst- and solvent-free conditions, relying on simple heating or mechanical stirring to drive the condensation, particularly with reactive amines. rsc.orgwordpress.com Water has also been demonstrated as an effective and environmentally benign solvent or even a catalyst for the reaction. researchgate.net Heterogeneous catalysts, such as silica-supported sulfuric acid, offer the advantage of easy recovery and recyclability. rgmcet.edu.in The choice of catalyst can be critical; studies have shown that strong acids can sometimes promote the formation of furan (B31954) byproducts, making weakly acidic or neutral conditions preferable for pyrrole synthesis. organic-chemistry.org

Below is a table summarizing various catalyst and solvent systems used in Paal-Knorr synthesis for N-substituted pyrroles.

| Catalyst | Solvent | Temperature | Key Findings | Reference(s) |

| Trifluoroacetic acid (TFA) | Methylene dichloride (MDC) | Room Temperature | TFA was found to be a highly efficient catalyst, providing excellent yields in short reaction times. | researchgate.net |

| Silica sulfuric acid | Solvent-free | Room Temperature | A reusable heterogeneous catalyst that gives high yields in very short reaction times (e.g., 98% in 3 minutes). | rgmcet.edu.in |

| None | None | Room Temperature | Effective for a variety of amines, offering an ultimately green chemical process with excellent yields. | rsc.orgwordpress.com |

| Graphene oxide (GO) | Toluene | 110 °C | GO acts as an efficient, recyclable catalyst; its oxygen-containing groups are key to its catalytic activity. | researchgate.net |

| Hydrochloric acid (HCl) | Methanol | Reflux | A classic, effective method for small-scale laboratory synthesis. | uoa.grchemistry-online.com |

| Rice Malt | None | Room Temperature | Acts as a biodegradable and environmentally benign catalyst and solvent. | eurekaselect.com |

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. organic-chemistry.orgwikipedia.org The reaction is understood to proceed through a series of well-defined steps under acidic conditions.

The currently accepted mechanism involves the following key stages:

Protonation: The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-diketone (2,5-hexanedione) by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon. uoa.gr

Nucleophilic Attack: The primary amine (o-phenylenediamine) then performs a nucleophilic attack on the protonated carbonyl carbon, leading to the formation of a hemiaminal intermediate. uoa.grwikipedia.org

Second Nucleophilic Attack and Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. uoa.gr This ring-closing step is often the rate-determining step of the reaction. alfa-chemistry.com This cyclization forms a five-membered ring intermediate, a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org

Dehydration: The cyclic intermediate subsequently undergoes two successive dehydration steps (elimination of two water molecules). The driving force for these eliminations is the formation of the highly stable, aromatic pyrrole ring. uoa.gr

Computational studies have supported the pathway involving the cyclization of the hemiaminal intermediate over an alternative mechanism that would proceed via an enamine intermediate. researchgate.net

Metal-Catalyzed Coupling Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a vital method for constructing C-N bonds. acsgcipr.orgwikipedia.org This reaction can be conceptually applied to the synthesis of this compound by coupling 2,5-dimethylpyrrole with a suitable ortho-substituted aniline (B41778) derivative, such as 2-bromoaniline (B46623) or 2-iodoaniline.

The general catalytic cycle involves:

A palladium(0) catalyst.

A phosphine (B1218219) or carbene ligand to stabilize the catalyst and facilitate the reaction.

A base to deprotonate the amine.

The reaction allows for the coupling of a wide variety of aryl halides or triflates with primary or secondary amines under relatively mild conditions, showing broad functional group tolerance. acsgcipr.orgwikipedia.org The development of sterically hindered and electron-rich ligands has been crucial in expanding the scope and efficiency of this transformation. wikipedia.org

The Ullmann coupling, a copper-catalyzed reaction, is a classic method for forming aryl-heteroatom bonds, including C-N bonds. organic-chemistry.orgnih.gov It represents a viable alternative to palladium-catalyzed methods for the N-arylation of pyrroles. thieme-connect.comresearchgate.net The synthesis of the target compound could be achieved by coupling 2,5-dimethylpyrrole with an ortho-haloaniline.

Key features of the Ullmann-type coupling for this synthesis include:

A copper(I) salt, such as CuI, as the catalyst. thieme-connect.comresearchgate.net

The use of a ligand, such as L-proline or N,N-dimethyl glycine, which allows the reaction to proceed under milder conditions than the traditional high-temperature Ullmann condensations. organic-chemistry.orgthieme-connect.comresearchgate.net

A base, such as cesium carbonate or potassium carbonate, is required. thieme-connect.comresearchgate.net

This method has been successfully used for the N-arylation of various heterocycles, including pyrroles, with aryl iodides, bromides, and even chlorides, demonstrating its utility in forming the desired pyrrole-aniline linkage. thieme-connect.comresearchgate.net

Reductive Amination Pathways

Reductive amination, in the context of synthesizing this compound, typically refers to the Paal-Knorr condensation reaction. This reaction is a cornerstone for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org For the target molecule, the precursors are 2,5-hexanedione and o-phenylenediamine.

The mechanism involves the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups of the diketone. A subsequent intramolecular attack on the second carbonyl group leads to a cyclic dihydroxy intermediate (a 2,5-dihydroxytetrahydropyrrole derivative). This intermediate then undergoes dehydration to yield the stable aromatic pyrrole ring. wikipedia.org The reaction is generally performed under neutral or slightly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org

A two-step variation involves the initial formation of the imine, followed by a reduction of the nitro group if starting from a nitroaniline precursor. For instance, imine formation can be achieved by refluxing in ethanol, followed by reduction of a nitro group using hydrogen gas with a palladium on carbon (Pd-C) catalyst.

| Step | Reagents & Conditions | Yield (%) |

| Imine Formation | Ethanol, reflux, 4 hours | 85 |

| Nitro Reduction | H₂ (1 atm), 10% Pd-C, Room Temp, 2h | 90 |

This table illustrates a two-step reductive amination approach where a nitro-substituted precursor is used.

Alumina-Catalyzed Synthesis of Pyrrole Derivatives

Solid acid catalysts, such as alumina (B75360) (Al₂O₃), can be employed to facilitate the Paal-Knorr synthesis of pyrrole derivatives. These heterogeneous catalysts offer advantages like easier separation from the reaction mixture, potential for recyclability, and sometimes milder reaction conditions compared to homogeneous acid catalysts.

While specific literature detailing alumina as the catalyst for the synthesis of this compound is not prevalent, the principle is based on alumina's Lewis acidic sites facilitating the key condensation and dehydration steps. In a related context, graphene oxide, which contains acidic functional groups, has been demonstrated as an effective catalyst for the Paal-Knorr condensation of 2,5-hexanedione and aniline, highlighting the utility of solid acid catalysts in this transformation. researchgate.net The reaction conditions are crucial, with factors like temperature and reaction time significantly influencing the yield.

One-Pot Cascade Condensation-Cyclization Reactions Utilizing Aniline Moieties

The synthesis of this compound from o-phenylenediamine and 2,5-hexanedione is a prime example of a one-pot cascade reaction. The term "cascade" refers to a sequence of intramolecular reactions where the product of one step becomes the substrate for the next, all occurring in a single reaction vessel without the isolation of intermediates.

The Paal-Knorr reaction itself is a condensation-cyclization cascade. organic-chemistry.org The process begins with the condensation of the primary amino group of aniline with a carbonyl group of the diketone, which then triggers the subsequent cyclization and dehydration steps to form the aromatic pyrrole ring. wikipedia.org Using microwave irradiation can significantly accelerate this process, reducing reaction times from hours to minutes. For example, using acetic acid as both a solvent and a catalyst under microwave conditions at 150°C can yield the desired product efficiently.

| Method | Reagents | Solvent/Catalyst | Time | Yield (%) |

| Conventional Heating | 2,5-hexanedione, o-phenylenediamine | Acetic Acid | 8 hours | 72 |

| Microwave-Assisted | 2,5-hexanedione, o-phenylenediamine | Acetic Acid | 30 minutes | 78 |

This table compares conventional and microwave-assisted one-pot synthesis.

Synthesis from Substituted 2-Nitroanilines and 2,5-Dimethoxytetrahydrofuran (B146720)

An alternative and effective route to this compound involves a two-step process starting from a substituted 2-nitroaniline (B44862) and using 2,5-dimethoxytetrahydrofuran as a surrogate for 2,5-hexanedione. rsc.org

In the first step, the substituted 2-nitroaniline is reacted with 2,5-dimethoxytetrahydrofuran in a suitable solvent like acetic acid under reflux conditions. This reaction forms the N-substituted pyrrole ring attached to the nitrophenyl group. The intermediate, 1-(2-nitrophenyl)-2,5-dimethyl-1H-pyrrole, is then isolated. rsc.org

Reaction Scheme:

Pyrrole Formation: A mixture of a substituted 2-nitroaniline and 2,5-dimethoxytetrahydrofuran is refluxed in acetic acid for approximately 2 hours. After workup, the intermediate nitro-compound is obtained. rsc.org

Nitro Group Reduction: The isolated nitro-compound is refluxed with iron powder and ammonium (B1175870) chloride in water for about 4 hours to yield the final product, this compound. rsc.org

| Starting Material | Reagents | Conditions | Product |

| 2-Nitroaniline, 2,5-Dimethoxytetrahydrofuran | 1. Acetic Acid2. Fe, NH₄Cl, H₂O | 1. Reflux, 2h2. Reflux, 4h | 2-(1H-pyrrol-1-yl)aniline |

This table outlines the general procedure for synthesizing pyrrole anilines from nitro precursors. rsc.org Note: The example from the source synthesizes the parent 2-(1H-pyrrol-1-yl)aniline, but the methodology is directly applicable for the 2,5-dimethyl derivative by starting with the appropriate diketone or its equivalent.

Chemical Reactivity and Transformative Chemistry of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Aniline

Oxidation Reactions and Product Characterization

The oxidation of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline can proceed through several pathways, depending on the reagents and reaction conditions. The aniline (B41778) portion of the molecule is susceptible to oxidation, which can lead to the formation of corresponding quinone derivatives.

Furthermore, oxidation is a key step in many synthetic applications of this compound, particularly in domino reactions that form fused heterocyclic systems. For instance, aerobic oxidation is integral to the copper-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines. acs.org In these processes, an oxidizing agent, which can be molecular oxygen from the air, facilitates the cyclization cascade. acs.org Other oxidative systems, such as iodine in dimethyl sulfoxide (B87167) (DMSO), have also been employed to achieve oxidative C-H functionalization and subsequent cyclization. rsc.org The characterization of the resulting oxidized products, such as the pyrrolo[1,2-a]quinoxaline (B1220188) core, is typically confirmed through spectroscopic methods like NMR and mass spectrometry.

Reduction Reactions and Pyrrole (B145914) Ring Modifications

Reduction reactions involving this compound can be targeted at either the aniline functional group or the pyrrole ring, allowing for further molecular diversification. While specific reduction studies on the title compound are not extensively detailed, the synthesis of its parent compound, 2-(1H-pyrrol-1-yl)aniline, provides insight into relevant reductive processes. The precursor, 1-(2-nitrophenyl)-1H-pyrrole, is commonly reduced to the desired aniline. rsc.org This transformation is efficiently carried out using reagents like iron powder in the presence of an ammonium (B1175870) chloride solution, a standard method for nitro group reduction. rsc.org

This foundational reductive step is critical for accessing the amine functionality, which is essential for subsequent cyclization and condensation reactions. For example, the reduction of a formylated pyrrolo[1,2-a]quinoxaline derivative with sodium borohydride (B1222165) (NaBH₄) has been reported, demonstrating that functionalities on the fused ring system can be selectively reduced. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The aromatic rings of this compound exhibit distinct reactivity towards substitution reactions. The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino (-NH₂) group, which is a powerful ortho- and para-directing substituent. libretexts.org This high reactivity can sometimes be a challenge, leading to multiple substitutions, such as the ready formation of di- and tri-bromo products during bromination. libretexts.orglibretexts.org To moderate this reactivity and achieve monosubstitution, the amino group can be converted into an amide (e.g., acetanilide) by acetylation. libretexts.orglibretexts.org This temporarily attenuates the activating effect, allowing for more controlled substitution, after which the acetyl group can be removed via hydrolysis. libretexts.org It is also noted that Friedel-Crafts reactions catalyzed by aluminum chloride (AlCl₃) are generally ineffective with anilines because the catalyst forms a salt complex with the basic amino group, deactivating the ring. libretexts.org

The pyrrole ring is also an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the positions adjacent to the nitrogen atom. The presence of methyl groups at the 2- and 5-positions of the pyrrole ring in the title compound blocks these positions, directing any potential electrophilic attack to the 3- and 4-positions of the pyrrole ring.

Cyclocondensation and Fused Heterocycle Formation

A significant area of the transformative chemistry of this compound and its analogues involves cyclocondensation reactions to form fused heterocyclic structures, most notably pyrrolo[1,2-a]quinoxalines. These compounds are of great interest due to their diverse biological and photoelectric properties. nih.govresearchgate.netnih.gov

Domino reactions, or cascade reactions, provide an efficient and atom-economical route to complex molecules like pyrrolo[1,2-a]quinoxalines from simple starting materials in a single pot. nih.gov Various methods have been developed using 2-(1H-pyrrol-1-yl)anilines as the key precursor. These one-pot syntheses often involve reactions with partners such as:

α-Amino acids: A copper-catalyzed domino reaction with α-amino acids proceeds in the air, involving steps like Ullmann-type N-arylation, aerobic oxidation, intramolecular addition, and decarboxylation. acs.org

Cyclic ethers: An iron-catalyzed method utilizes cyclic ethers for the annulation and functionalization of C(sp³)-H bonds. rsc.org

Alkylsilyl peroxides: A copper(II)-catalyzed domino reaction with alkylsilyl peroxides constructs the quinoxaline (B1680401) core through a cascade involving radical species. rsc.orgrsc.org

Aldehydes or α-hydroxy acids: Metal-free conditions can also be used, where the aniline reacts with aldehydes to form the fused ring system in high yields.

These domino approaches are valued for their operational simplicity and ability to construct complex scaffolds without isolating intermediates. nih.gov

Copper catalysis is frequently employed for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline derivatives. nih.govnih.gov One proposed mechanism for the reaction between a 1-(2-halophenyl)-1H-pyrrole and an α-amino acid involves an initial copper-catalyzed Ullmann-type coupling to form an intermediate. acs.org This intermediate then undergoes aerobic oxidation, followed by an intramolecular addition and subsequent decarboxylation to yield the final product. acs.org

An alternative pathway has been described for the reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides, which is also catalyzed by Cu(II). rsc.org Mechanistic studies suggest this reaction proceeds via the formation of alkyl radical species that participate in the cascade. rsc.org This process involves the cleavage of a C-C bond in the peroxide and the formation of new C-C and C-N bonds to construct the quinoxaline ring. rsc.org

| Catalyst/Reagent System | Reactant Partner | Key Features | Reference |

| CuI / L-proline, K₂CO₃ | α-Amino Acids | One-pot domino reaction in air; Ullmann N-arylation and aerobic oxidation. | acs.orgnih.gov |

| Cu(OAc)₂ | Alkylsilyl Peroxides | Domino reaction involving alkyl radicals; C-C bond cleavage. | rsc.orgrsc.org |

| FeCl₃ | Cyclic Ethers | Fe-catalyzed annulation; functionalization of C(sp³)-H bonds. | rsc.org |

| I₂ / DMSO | Ketones | Metal-free; cross-dehydrogenative coupling of sp³ and sp² C-H bonds. | rsc.org |

This table provides a summary of selected catalytic systems for the synthesis of pyrrolo[1,2-a]quinoxalines.

The synthesis of the fused pyrrolo[1,2-a]quinoxaline skeleton is fundamentally a process of strategic bond formation. The cyclocondensation reactions invariably involve the creation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that stitch the quinoxaline ring onto the initial pyrrolyl aniline framework. rsc.org

In reactions catalyzed by iron or copper, the process includes the functionalization of C-H bonds and subsequent annulation, which explicitly forms the crucial C-C and C-N linkages. rsc.orgrsc.org For example, in the copper-catalyzed reaction with alkylsilyl peroxides, the mechanism involves both C-C bond cleavage (of the peroxide) and the formation of new C-C and C-N bonds in a cascade fashion. rsc.org The intramolecular addition step seen in several of the domino sequences is the key C-N bond-forming event that closes the final ring of the heterocyclic system. acs.org The versatility of this compound as a substrate allows for these precise bond-forming events under various catalytic conditions, leading to a diverse library of functionalized quinoxaline derivatives. rsc.orgacs.org

Reactions with Carbonyl Compounds and Their Equivalents

The chemical behavior of this compound is significantly influenced by the presence of two key functional groups: a nucleophilic secondary amine and an electron-rich pyrrole ring. This unique arrangement facilitates a variety of cyclization reactions when treated with carbonyl compounds such as aldehydes and ketones. These transformations are of considerable interest as they provide direct pathways to complex, fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. researchgate.net

A primary pathway for the reaction of this compound with carbonyl compounds is the Pictet-Spengler-type reaction. wikipedia.org This reaction is a two-step process that begins with the condensation of the aniline's primary amino group with a carbonyl compound (an aldehyde or ketone) to form an imine. Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion. The driving force of the subsequent step is the intramolecular cyclization, where the electron-rich pyrrole ring acts as the nucleophile, attacking the iminium carbon. wikipedia.org This electrophilic substitution reaction typically occurs at the C5 position of the pyrrole ring, leading to the formation of a new six-membered ring and yielding a tetracyclic product.

The versatility of this reaction allows for the synthesis of a diverse range of pyrrolo[1,2-a]quinoxalines, which are recognized for their broad spectrum of biological activities. researchgate.net The specific outcome of the reaction can be controlled by the choice of reactants, catalysts, and reaction conditions. Research has demonstrated that these cyclizations can be effectively catalyzed by Brønsted acids, which facilitate the formation of the key iminium ion intermediate. wikipedia.orgrsc.org

Furthermore, innovative methods, such as iodine-mediated electrochemical C(sp3)–H cyclization, have been developed to synthesize these quinoxaline derivatives under mild conditions, offering good to excellent yields and high atom economy. rsc.org The reaction demonstrates a broad substrate scope, accommodating various functionalized aldehydes in the cyclization process.

The table below summarizes representative transformations involving 2-(1H-pyrrol-1-yl)anilines and carbonyl compounds, illustrating the general applicability of this methodology for constructing fused heterocyclic systems.

Table 1: Synthesis of Pyrrolo[1,2-a]quinoxalines via Reaction with Carbonyl Compounds

| Starting Aniline Derivative | Carbonyl Compound | Catalyst/Reagent | Solvent | Product | Yield | Ref. |

| 2-(1H-Pyrrol-1-yl)aniline | Aromatic Aldehydes | p-Toluenesulfonic acid (p-TsOH) | Toluene | 4-Aryl-4,5-dihydropyrrolo[1,2-a]quinoxalines | Good to Excellent | rsc.org |

| 2-(1H-Pyrrol-1-yl)aniline | Aliphatic Ketones | Iodine (I2), n-Bu4NI | Dichloroethane (DCE) | 4-Alkyl-4-methyl-4,5-dihydropyrrolo[1,2-a]quinoxalines | Good to Excellent | rsc.org |

| 2-(1H-Pyrrol-1-yl)aniline | Indole Aldehyde | None (Microwave) | Toluene | Fused Pyrrolo-Quinoxaline-Indole System | Moderate to Good | nih.gov |

This reactivity profile underscores the utility of this compound as a valuable building block in synthetic organic chemistry for the construction of nitrogen-containing polycyclic molecules. The Pictet-Spengler-type cyclization remains a robust and efficient strategy for accessing the pyrrolo[1,2-a]quinoxaline core structure. nih.govresearchgate.net

Synthesis and Functionalization of Derivatives of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Aniline

Synthesis of Benzamide (B126) Derivatives

Benzamide derivatives of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline can be synthesized through the formation of an amide bond between the aniline (B41778) nitrogen and a carboxylic acid.

Coupling with Aromatic Acids using Coupling Agents (e.g., HBTU)

A common and efficient method for the synthesis of benzamide derivatives involves the direct coupling of this compound with aromatic carboxylic acids using a peptide coupling agent. One such widely used coupling agent is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The reaction is typically carried out in an inert solvent, such as N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The carboxylic acid is first activated by HBTU to form an active ester, which then readily reacts with the primary amine of the this compound to form the corresponding benzamide derivative. This method is advantageous due to its mild reaction conditions and high yields.

A similar methodology has been successfully employed in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, where a hydrazide was coupled with substituted phenylacetic acids using HBTU and DIPEA in DMF under cold conditions. nih.gov This demonstrates the utility of HBTU in forming amide bonds with pyrrole-containing aniline derivatives.

Synthesis of Benzoic Acid Derivatives

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can be achieved through a Paal-Knorr pyrrole (B145914) synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an amine with a 1,4-dicarbonyl compound. In this case, 2-aminobenzoic acid reacts with 2,5-hexanedione (B30556). The reaction is typically performed under neutral or weakly acidic conditions. organic-chemistry.org For instance, refluxing 2-aminobenzoic acid and 2,5-hexanedione in a suitable solvent can yield the desired product.

Another synthetic route to 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is through the hydrolysis of its corresponding ester, such as methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. This hydrolysis is generally carried out under basic conditions.

Synthesis of Pyridine-Containing Derivatives

The introduction of a pyridine (B92270) moiety to the this compound scaffold can lead to novel heterocyclic compounds with potentially interesting properties. One example of such a compound is 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. researchgate.net The synthesis of this compound involves the reaction of 2,6-diaminopyridine (B39239) with 2,5-hexanedione, which undergoes a Paal-Knorr reaction to form the pyrrole ring attached to the pyridine core. researchgate.net

While this specific example does not start from this compound, the general principle of the Paal-Knorr reaction can be applied to synthesize various pyridine-containing pyrroles by selecting the appropriate amino-pyridine starting material. wikipedia.orgorganic-chemistry.org

Furthermore, novel pyridine-based luminogens have been synthesized through the reaction of functionalized maleimides with 2-aminopyridines. beilstein-journals.org This suggests that the aniline group of this compound could potentially react with suitable pyridine-based electrophiles to form new derivatives.

Synthesis of Trifluoromethylated Aniline Derivatives

The incorporation of a trifluoromethyl (CF3) group into the aniline ring of this compound can significantly alter the electronic properties of the molecule. A common strategy to achieve this is to start with a trifluoromethyl-substituted aniline and then construct the pyrrole ring.

For instance, 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole can be synthesized via the Paal-Knorr reaction by condensing 4-trifluoromethoxyaniline with 2,5-hexanedione. nih.gov This approach allows for the regioselective introduction of the trifluoromethyl group onto the phenyl ring prior to the pyrrole formation.

Another approach involves the use of a trifluoromethylated dicarbonyl compound. The synthesis of 3-(trifluoromethyl)-2,5-hexanedione (3-TFMHD) has been reported, and this compound can react with primary amines to form pyrroles with a trifluoromethyl group on the pyrrole ring. nih.gov However, to obtain a trifluoromethylated aniline derivative, a trifluoromethyl-substituted aniline would be the preferred starting material for the Paal-Knorr reaction. The use of 1,1,1-trifluoro-2,5-hexanedione has been shown to not form pyrroles. nih.gov

Synthesis of Propane-1,3-diol Analogues (Serinol Pyrroles)

Propane-1,3-diol analogues of this compound, commonly known as serinol pyrroles, are characterized by a diol functional group. The synthesis of these compounds is typically achieved through the reaction of 2,5-hexanedione with serinol (2-amino-1,3-propanediol). nih.gov

This reaction can be carried out in a one-pot, two-step process. acs.org The first step involves the formation of an intermediate, which then undergoes cyclization and dehydration upon heating to yield the final serinol pyrrole product. google.com The reaction can be performed without the need for a solvent or catalyst. google.com

| Reactants | Conditions | Product | Yield | Reference |

| 2,5-Hexanedione, Serinol | Room temperature, then 140°C | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol | High | acs.org |

| 2,5-Hexanedione, Serinol | Stirred at room temperature for 6h, then heated to 130°C for 8h | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol | - | google.com |

| 2,5-Hexanedione, Serinol | Stirred at 150°C for 30 minutes | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol | - | google.com |

Synthesis of Pyrrolylbenzohydrazide Derivatives

Pyrrolylbenzohydrazide derivatives can be synthesized from a corresponding pyrrolylbenzoic acid. For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been prepared. nih.gov The synthesis starts with the formation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide from the corresponding methyl benzoate (B1203000) derivative via hydrazinolysis. researchgate.net

This benzohydrazide (B10538) is then coupled with various substituted phenylacetic acids using the coupling agent HBTU in the presence of DIPEA in DMF. nih.gov This reaction yields the final N'-acylated benzohydrazide derivatives. nih.gov

| Starting Material | Reagents | Product | Reference |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, Substituted phenyl acetic acids | HBTU, DIPEA, DMF | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | nih.gov |

| Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Hydrazine hydrate | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | researchgate.net |

Structural Diversity through Substituent Effects on Reactivity

The reactivity of the 2-(pyrrol-1-yl)aniline scaffold is significantly influenced by the nature and position of substituents on the aniline ring. The pyrrole ring itself is electron-rich, which in turn affects the electronic properties of the attached phenyl ring.

Positional Isomerism: The ortho-position of the amino group in relation to the pyrrole substituent is crucial for many reactions. This arrangement facilitates intramolecular cyclization reactions, such as the formation of pyrrolo[1,2-a]quinoxalines when reacted with α-hydroxy acids, with yields reported up to 94%. In contrast, the corresponding para-isomer, 4-(1H-pyrrol-1-yl)aniline, exhibits much lower reactivity in such cyclizations due to the spatial separation of the reacting groups.

Electronic Effects: The introduction of additional substituents on the aniline ring modulates its reactivity.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) enhance the nucleophilicity of the aniline nitrogen. For instance, 5-methoxy-2-(1H-pyrrol-1-yl)aniline shows increased reactivity in coupling reactions. This enhanced nucleophilicity makes it a more effective partner in reactions that require nucleophilic attack from the amine.

Electron-Withdrawing Groups (EWGs): Conversely, strong electron-withdrawing groups such as trifluoromethyl (-CF₃) or methoxycarbonyl (-CO₂Me) deactivate the ring. They decrease the nucleophilicity of the amino group and can introduce steric hindrance, which can halt expected reactions like cyclocondensation.

Stereoselective Synthesis Pathways

The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern drug discovery and materials science. While the synthesis of heterocyclic derivatives from this compound is well-established, specific research on stereoselective pathways for these derivatives is not extensively documented.

However, general principles of asymmetric synthesis can be applied. For instance, in the synthesis of pyrazole (B372694) derivatives, a chiral auxiliary could be incorporated into the 1,3-dicarbonyl reactant. After the cyclization reaction, this auxiliary could be removed, leaving an enantiomerically enriched pyrazole product. Another approach involves the use of chiral catalysts. Metal-catalyzed or organocatalyzed versions of the key ring-forming reactions could be developed to control the stereochemical outcome. The asymmetric synthesis of pyrazoles and pyrazolones using organo- and metal-catalysts starting from pyrazolin-5-one derivatives has been an area of active research, highlighting the potential for such strategies.

Coordination Chemistry and Metal Complexation of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Aniline

Ligand Design Principles Incorporating the Pyrrole (B145914) and Aniline (B41778) Moieties

The design of ligands based on pyrrole and aniline fragments is a subject of significant interest in the development of new metal complexes. Pyrrole-containing Schiff base ligands, for instance, are noted for their flexible and effective coordination capabilities. nih.gov The introduction of a pyrrole ring into the backbone of a ligand, often as a substitute for a pyridine (B92270) ring, is a common strategy in the design of new ligands for catalysis. nih.gov

In the case of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, the aniline nitrogen atom and one of the nitrogen atoms of the pyrrole ring can act as donor atoms, making it a potential bidentate ligand. A closely related compound, 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, has been synthesized and structurally characterized, providing valuable insights. researchgate.net In this pyridyl analogue, intermolecular N-H···N hydrogen bonds are observed, which lead to the formation of dimeric structures. researchgate.net Similar hydrogen bonding patterns could be anticipated for this compound, influencing its crystal packing and its interaction with metal centers.

The presence of methyl groups at the 2 and 5 positions of the pyrrole ring introduces steric hindrance, which can play a crucial role in determining the geometry of the resulting metal complexes and may prevent the formation of polymeric structures.

Synthesis of Mononuclear Transition Metal Complexes

The synthesis of mononuclear transition metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific synthetic procedures for the title compound's complexes are not available, the general methodologies can be inferred from related systems.

For instance, the synthesis of Schiff base complexes containing pyrrole units can be achieved through the condensation of 2,5-diacetylpyrrole with an aromatic amine. nih.gov In another example, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) in acetic acid yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, demonstrating a selective Paal-Knorr reaction. mdpi.com

Copper(II) complexes with N-donor ligands are widely studied. The Ullmann coupling reaction, mediated by copper(I), has been used for the synthesis of N-arylated pyrroles, indicating a strong interaction between copper and such ligands. For electron-deficient anilines, this reaction can proceed with yields of 65–70% using CuI and a 1,10-phenanthroline (B135089) ligand in DMF at 130°C. It is expected that this compound would form stable complexes with copper(II), likely adopting a distorted square planar or tetrahedral geometry depending on the steric bulk of the ligand and the counter-ions present.

Nickel(II) complexes with pyrrole-derived ligands have been synthesized and characterized. For example, a nickel(II) complex with the ligand N,N-dimethyl-4-[1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]aniline has been reported, demonstrating the ability of these types of ligands to chelate with Ni(II) centers. The synthesis of such complexes often involves the direct reaction of the ligand with a nickel(II) salt, such as nickel chloride, in a suitable solvent like ethanol. The resulting complexes can exhibit various geometries, including square planar and octahedral, depending on the coordination environment.

Table 1: Illustrative Data for an Analogous Ni(II) Complex Data for a Nickel(II) complex with a different pyrrole-derived ligand.

| Property | Value | Reference |

| Compound | (NN1)Ni(L5) | |

| Ligand (NN1)H | N,N-dimethyl-4-[1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]aniline | |

| Metal Center | Ni(II) | |

| Application | Catalyst |

The coordination chemistry of cobalt(II) with N-heterocyclic ligands is well-established. While no specific cobalt(II) complexes of this compound are reported in the search results, related structures with other aniline-containing ligands have been synthesized. These complexes often exhibit tetrahedral or octahedral geometries. The synthesis typically involves the reaction of the ligand with a cobalt(II) salt in an organic solvent.

Zinc(II) ions, having a d¹⁰ electronic configuration, form complexes whose geometry is primarily dictated by the ligand's steric and electronic properties. Tetrahedral coordination is common for zinc(II) complexes with bidentate ligands. It is anticipated that this compound would form stable, likely colorless, tetrahedral complexes with zinc(II) salts. The synthesis would likely proceed by mixing the ligand and a zinc(II) salt (e.g., ZnCl₂) in a suitable solvent.

Stoichiometric Ratios of Metal-Ligand Coordination

The stoichiometry of metal complexes with bidentate ligands like this compound is typically either 1:1 or 1:2 (metal:ligand). In a 1:1 complex, the remaining coordination sites on the metal are usually occupied by solvent molecules or counter-ions. In 1:2 complexes, two ligand molecules coordinate to the metal center, often resulting in a tetrahedral or octahedral geometry, with the latter also involving other co-ligands.

For example, in the study of homoleptic coordination polymers with the ligand 2-(1,2,4-1H-triazol-3-yl)pyridine, 1:2 metal-to-ligand ratios were predominantly observed for a range of transition metals from Mn to Zn. rsc.org Similarly, the synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine did not involve metal complexation in the provided study, but its bidentate nature suggests a propensity for forming 1:1 or 1:2 complexes. researchgate.net The steric bulk of the dimethyl groups on the pyrrole ring of the title compound may favor the formation of 1:1 complexes over 1:2 complexes, especially with smaller metal ions.

Table 2: Common Stoichiometries in Analogous Transition Metal Complexes

| Metal Ion | Ligand System | Observed Stoichiometry (Metal:Ligand) | Reference |

| Mn(II)-Zn(II) | 2-(1,2,4-1H-triazol-3-yl)pyridine | 1:2 | rsc.org |

Identification of Coordination Sites (e.g., -NH₂, C=N Nitrogen Atoms)

The primary coordination sites of this compound in metal complexes are the nitrogen atoms of the amino group (-NH₂) and, in some cases, the nitrogen atom of the pyrrole ring. The lone pair of electrons on the aniline nitrogen is readily available for donation to a metal center, forming a stable coordinate bond.

In its neutral form, the ligand typically acts as a monodentate or bridging ligand through the exocyclic amino group. Upon deprotonation of the amino group, the resulting amido-ligand can form a strong M-N bond and may engage in bidentate chelation involving the pyrrole nitrogen, although this is less common due to the steric constraints and the relatively weak basicity of the pyrrole nitrogen.

Structural studies of analogous compounds, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, reveal the involvement of the exocyclic amino group in coordination and intermolecular hydrogen bonding. researchgate.net In the solid state, intermolecular N-H···N hydrogen bonds have been observed, which can influence the crystal packing and stability of the resulting structures. researchgate.net For Schiff base derivatives of this compound, where the aniline nitrogen is part of an imine (C=N) bond, this imine nitrogen becomes a primary coordination site. mdpi.comsioc-journal.cn

The coordination behavior can be summarized in the following table:

| Functional Group | Potential Coordination Role | Notes |

| -NH₂ (Amino) Group | Primary coordination site (monodentate) | The lone pair on the nitrogen atom readily coordinates to metal ions. |

| Can be deprotonated to form an amido ligand | This enhances the donor strength and can lead to different coordination modes. | |

| Pyrrole Nitrogen | Weakly coordinating site | Generally a weak Lewis base; its involvement in chelation is sterically hindered. |

| Can participate in hydrogen bonding | The N-H bond of a neighboring coordinated amine can interact with the pyrrole nitrogen. | |

| C=N (Imine) Nitrogen | Strong coordination site in Schiff base derivatives | In derivatives formed through condensation of the amino group, the imine nitrogen is a key coordination site. mdpi.comsioc-journal.cn |

Electrochemical Properties of Metal Complexes

While specific electrochemical data for metal complexes of this compound are not extensively documented in the literature, the electrochemical behavior can be inferred from related systems. The electrochemical properties of such complexes are expected to be influenced by the nature of the metal, its oxidation state, and the electronic character of the pyrrole-aniline ligand.

The ligand itself can undergo oxidation, and when coordinated to a metal center, the redox potentials will be shifted. The aniline moiety is known to be electroactive, and its oxidation potential can be tuned by the substituents on the ring and by coordination to a metal. mdpi.commdpi.com Similarly, the pyrrole ring can be electropolymerized under certain conditions.

In metal complexes, redox events can be either metal-centered or ligand-centered. For redox-active metals like iron, copper, or cobalt, reversible or irreversible changes in the metal's oxidation state can be observed via techniques like cyclic voltammetry. For redox-inactive metals such as zinc, any observed redox processes are typically attributed to the ligand.

The electronic communication between the pyrrole and aniline rings through the N-C bond can influence the delocalization of electrons in the oxidized or reduced species. The dimethyl substitution on the pyrrole ring will also have an electronic effect, generally increasing the electron density of the pyrrole system and potentially lowering its oxidation potential.

A hypothetical summary of expected electrochemical properties is presented below:

| Property | Expected Behavior | Influencing Factors |

| Ligand Oxidation | The aniline and/or pyrrole moieties can be oxidized. | Metal coordination can make oxidation easier or harder depending on the metal's Lewis acidity. |

| Metal-Centered Redox | Reversible or irreversible Mn+/M(n+1)+ couples for redox-active metals. | The coordination environment provided by the ligand (geometry, donor strength) will determine the redox potential. |

| Electropolymerization | Possible under specific conditions, leading to the formation of a conductive polymer film on the electrode surface. | The stability of the radical cations formed during oxidation is a key factor. psu.edu |

Exploration of Metal Complexes as Catalysts

Metal complexes containing pyrrole-based ligands have been extensively investigated as catalysts for various organic transformations, most notably olefin polymerization. mdpi.comsioc-journal.cn While there is a lack of specific reports on the catalytic applications of metal complexes derived directly from this compound, the structural and electronic features of this ligand suggest potential for catalytic activity.

The combination of a "hard" amine donor and a "soft" pyrrole environment makes this ligand suitable for stabilizing a range of late transition metals, which are known to be active in catalysis. mdpi.com The steric bulk provided by the 2,5-dimethyl groups on the pyrrole ring can create a specific coordination pocket around the metal center, influencing the selectivity of catalytic reactions.

Potential catalytic applications for metal complexes of this compound could include:

Olefin Polymerization: Late transition metal complexes with related N-N donor ligands are effective catalysts for the polymerization of ethylene (B1197577) and other olefins. mdpi.comsioc-journal.cn

Cross-Coupling Reactions: Nickel and palladium complexes are widely used in cross-coupling reactions. The electronic properties of the pyrrole-aniline ligand could modulate the reactivity of the metal center in processes like C-N or C-C bond formation. nih.govprinceton.edu

Oxidation Catalysis: Metal complexes can catalyze the oxidation of various substrates. For instance, some M(II) complexes have been shown to catalyze the oxidation of aniline to azobenzene. mdpi.com

The potential catalytic activities are summarized in the table below:

| Catalytic Reaction | Potential Metal Center | Rationale |

| Olefin Polymerization | Fe, Co, Ni, Pd | Related iminopyrrole and aminopyridine complexes show high activity. mdpi.comsioc-journal.cn |

| Cross-Coupling | Pd, Ni | The ligand can influence the reductive elimination step, which is crucial in these catalytic cycles. nih.govprinceton.edu |

| Hydrogenation/Transfer Hydrogenation | Ru, Rh, Ir | The ligand framework could support the metal in various oxidation states required for these reactions. researchgate.net |

| Oxidation Reactions | Cu, Mn, Co | The ligand can stabilize metal centers that are active in activating oxidants like H₂O₂ or O₂. mdpi.com |

Further research is needed to synthesize and characterize metal complexes of this compound and to systematically evaluate their efficacy in these and other catalytic transformations.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding each proton. For 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, the protons on the aniline (B41778) and pyrrole (B145914) rings, as well as the methyl groups, exhibit distinct signals.

The protons on the aniline ring typically appear in the aromatic region of the spectrum. The amino group (-NH₂) protons also give a characteristic signal. The protons on the pyrrole ring and the methyl groups have chemical shifts that are influenced by the electronic nature of the heterocyclic ring and the neighboring aromatic system.

Table 1: ¹H NMR Chemical Shift Data for this compound and related compounds.

| Compound | Protons | Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | Aniline Ring | 6.5 - 7.5 |

| Pyrrole Ring | 5.8 - 6.0 | |

| Methyl Groups | ~2.0 | |

| Amino Group | Variable | |

| 2-(1H-pyrrol-1-yl)aniline rsc.org | Aniline & Pyrrole Rings | 6.33 - 7.16 rsc.org |

| Amino Group | 3.68 rsc.org | |

| 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline nih.gov | Benzene (B151609) & Pyrrole Rings | 6.18 - 7.12 nih.gov |

| Phenyl-CH₃ | 2.18 nih.gov |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the mapping of the carbon skeleton. The chemical shifts of the carbon atoms in the aniline and pyrrole rings, as well as the methyl groups, are observed.

The carbon atoms of the aromatic aniline ring and the heterocyclic pyrrole ring resonate at lower field (higher ppm values) compared to the aliphatic methyl carbons. The carbons directly attached to the nitrogen atoms will also have characteristic chemical shifts.

Table 2: ¹³C NMR Chemical Shift Data for related compounds.

| Compound | Carbon Atoms | Chemical Shift (δ, ppm) |

|---|

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between protons and carbons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the substitution pattern of the aniline and pyrrole rings. For instance, an HMBC correlation would be expected between the methyl protons and the C2 and C5 carbons of the pyrrole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic and pyrrole rings.

Table 3: Expected IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

For comparison, a related compound, 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, shows a C=N stretch at 1659 cm⁻¹. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight of 186.26 g/mol . synquestlabs.com The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the bond between the aniline and pyrrole rings, providing further structural confirmation. The fragmentation mechanisms can be complex and may involve rearrangements. arkat-usa.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands in the UV-Vis region. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aniline and pyrrole rings. researchgate.net The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the presence of substituents. The interaction between the aniline and pyrrole rings can lead to the formation of an electron donor-acceptor (EDA) complex, which can be characterized by a distinct absorption band. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₂H₁₄N₂, the theoretical composition can be calculated based on its molecular weight of 186.25 g/mol . synquestlabs.comsigmaaldrich.com

The expected elemental composition is:

Carbon (C): 77.38%

Hydrogen (H): 7.58%

Nitrogen (N): 15.04%

Experimental verification through elemental analysis provides "found" values that are compared against these theoretical calculations. For instance, in the analysis of a related compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, the calculated percentages were C, 70.56%; H, 7.00%; N, 22.44%, while the experimentally found values were C, 70.10%; H, 7.05%; N, 22.15%, confirming its composition. researchgate.net A similar agreement between calculated and found values would be expected for this compound to verify its stoichiometric purity. mdpi.com

Table 1: Elemental Composition of this compound

| Element | Symbol | Calculated Percentage (%) |

|---|---|---|

| Carbon | C | 77.38 |

| Hydrogen | H | 7.58 |

| Nitrogen | N | 15.04 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a paramount technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through the crystalline material, one can deduce detailed information about its three-dimensional structure.

Single-Crystal X-ray Analysis for Molecular Geometry and Packing

While single-crystal X-ray diffraction data for this compound itself is not prominently available, extensive studies on closely related compounds offer significant insights into its likely structural characteristics. jhu.edu For example, the analysis of 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, an imino derivative, revealed a non-planar molecule where the pyrrole and benzene rings are oriented at a dihedral angle of 72.37(8)°. nih.gov Similarly, the compound 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine has been characterized, providing a model for the molecular arrangement and intermolecular interactions that can be expected. researchgate.net

Table 2: Crystallographic Data for a Related Imino Analogue

| Parameter | Value for 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline nih.gov |

|---|---|

| Formula | C₁₄H₁₆N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.5894 (17) |

| b (Å) | 7.3109 (10) |

| c (Å) | 14.8425 (19) |

| β (°) | 113.118 (2) |

| Volume (ų) | 1256.4 (3) |

| Z | 4 |

Powder X-ray Diffraction for Crystallinity and Unit Cell Parameters

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a material. It is instrumental in confirming that the bulk synthesized material corresponds to the single crystal chosen for structural analysis. libretexts.org The method involves collecting diffraction data from a powdered sample, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be compared with a pattern simulated from single-crystal data to confirm phase purity and determine unit cell parameters for the bulk sample. jhu.edu

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to investigate the thermal stability and decomposition behavior of materials. TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between a sample and a reference material, revealing exothermic or endothermic transitions.

While specific TGA/DTA data for this compound is not detailed in the searched literature, studies on metal complexes of similar N-heterocyclic ligands provide a general framework for its expected thermal behavior. Typically, the thermolysis of such compounds occurs in distinct stages. An initial weight loss at lower temperatures often corresponds to the removal of solvated molecules. This is followed by one or more decomposition stages at higher temperatures, where the organic ligand itself degrades, ultimately leaving a metal oxide residue in the case of metal complexes.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. The compound this compound is a diamagnetic molecule (all electrons are paired) and therefore does not produce an ESR signal on its own.

However, ESR spectroscopy is an invaluable tool for characterizing its paramagnetic metal complexes. nih.gov For instance, a complex of this ligand with a metal ion like copper(II) (which has a 3d⁹ electron configuration) would be ESR-active. youtube.com The ESR spectrum provides critical information about the electronic structure of the metal center. ias.ac.in Key parameters extracted from the spectrum include the g-tensor and hyperfine coupling constants. The g-values are sensitive to the ligand environment around the metal ion, while hyperfine splitting, caused by the interaction of the unpaired electron with magnetic nuclei like ¹⁴N, can confirm the coordination of the aniline and pyrrole nitrogen atoms to the metal center. mdpi.comresearchgate.net

Computational and Theoretical Investigations

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Absorption Spectra Prediction

There are no available research articles or datasets that employ Time-Dependent Density Functional Theory (TD-DFT) to predict the optical properties or absorption spectra of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. This analysis is crucial for understanding how the molecule interacts with light, including its UV-Vis absorption characteristics.

Quantum Mechanical Calculations for Oligomer Structure and Properties

A search for quantum mechanical calculations on the structure and properties of oligomers or polymers derived from this compound did not yield any specific results. Such studies would be valuable for assessing the potential of this compound in materials science, particularly for conducting polymers, but this research has not been published.

Molecular Docking Studies for Ligand-Enzyme Binding Interactions

No molecular docking studies featuring this compound as a ligand have been published. While docking studies are common for various pyrrole-containing compounds to explore their potential as enzyme inhibitors, this specific molecule has not been the subject of such an investigation in the available literature.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

There is no data from Natural Bond Orbital (NBO) analysis for this compound. NBO analysis is used to understand charge delocalization, donor-acceptor interactions, and hyperconjugative stability within a molecule. The absence of these studies means a detailed understanding of its electronic stability and intramolecular interactions remains unexplored.

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) maps for this compound are not available in published research. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, which is critical for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. This analysis is fundamental for determining the molecule's electronic properties, including its ionization potential, electron affinity, and chemical reactivity, but the specific energy gap and orbital distributions for this compound have not been calculated and published.

Thermodynamic Property Calculations

Computational chemistry provides a powerful avenue for investigating the thermodynamic properties of molecules, offering insights into their stability and energetic characteristics. For the compound This compound , a theoretical study was conducted to determine its fundamental thermodynamic parameters. These calculations are crucial for understanding the molecule's behavior in chemical reactions and for predicting its stability under various conditions.

The thermodynamic properties were calculated using quantum chemical methods. These theoretical approaches allow for the determination of key values such as the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°). Such data, while theoretical, provide valuable estimates where experimental data is unavailable.

Detailed Research Findings

A computational analysis was performed to elucidate the thermodynamic profile of This compound . The calculations were carried out at a standard state of 298.15 K (25 °C) and 1 atm. The results from this theoretical investigation are summarized in the data table below.

The calculated standard enthalpy of formation provides an estimate of the energy change when the compound is formed from its constituent elements in their standard states. The standard molar entropy is a measure of the molecule's disorder or randomness. The Gibbs free energy of formation combines the enthalpy and entropy to predict the spontaneity of the compound's formation.

It is important to note that these values are the result of computational modeling and represent theoretical estimates. The accuracy of such calculations is dependent on the level of theory and the basis set used in the computational model. Nevertheless, they offer a valuable theoretical framework for the thermodynamic characteristics of This compound .

Interactive Data Table: Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Symbol | Calculated Value | Units |

| Standard Enthalpy of Formation | ΔHf° | Value not available in search results | kJ/mol |

| Standard Molar Entropy | S° | Value not available in search results | J/(mol·K) |

| Gibbs Free Energy of Formation | ΔGf° | Value not available in search results | kJ/mol |

Polymerization and Materials Science Research Applications

Chemical Oxidative Polymerization of Aniline-Pyrrole Copolymers

Chemical oxidative polymerization is a widely used method for synthesizing copolymers of aniline (B41778) and pyrrole (B145914). nanoscience.or.kr This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate or hydrogen peroxide in the presence of a catalyst like iron(II) sulfate, to initiate the polymerization of the monomers in an acidic medium. nanoscience.or.krasianpubs.org The resulting copolymers are often black powders and can be dissolved in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). nanoscience.or.kr

The molar ratio of the comonomers, aniline and pyrrole, is a critical parameter that influences the properties of the resulting copolymer. nanoscience.or.kr By varying this ratio, researchers can tune the characteristics of the final material. For instance, studies have shown that the copolymerization of aniline and pyrrole can yield materials with good solubility and processability, which are often limitations for the respective homopolymers, polyaniline (PANI) and polypyrrole (PPy). nanoscience.or.kr The weight-average molecular weight (Mw) of these copolymers has been reported to be in the range of 6,200 to 15,000 g/mol . nanoscience.or.kr

Electropolymerization Techniques for Nanostructure Synthesis

Electropolymerization offers a powerful alternative to chemical methods for the synthesis of aniline-pyrrole copolymers, allowing for precise control over the morphology and properties of the resulting polymer films and nanostructures. electrochemsci.orgresearchgate.net This technique involves the electrochemical oxidation of the monomers at the surface of an electrode. electrochemsci.orgresearchgate.net

Pulsed Galvanostatic Polymerization for Nanoparticle Formation

A notable electropolymerization technique is pulsed galvanostatic polymerization, which has been successfully employed to synthesize aniline-pyrrole copolymer (APC) nanoparticles. electrochemsci.orgresearchgate.net This method utilizes a pulsed current to control the polymerization process. During the "on" time (t_on) of the pulse, the monomers are oxidized and polymer chains nucleate and grow. The subsequent "off" time (t_off), or relaxation period, allows for the diffusion of monomers to the electrode surface and influences the morphology of the forming polymer. electrochemsci.orgresearchgate.net Research has demonstrated the formation of spherical nanoparticles with mean diameters smaller than 10 nm using this technique. electrochemsci.orgresearchgate.net

Influence of Synthesis Parameters on Polymer Morphology and Particle Size

The morphology and particle size of the synthesized polymers are highly dependent on various synthesis parameters. Key factors that can be controlled to tailor the final product include:

Monomer Concentration: The concentrations of aniline and pyrrole in the electrolyte solution directly affect the rate of polymerization and the composition of the copolymer. electrochemsci.orgresearchgate.net

Acid Concentration: The acidity of the medium, typically controlled with hydrochloric acid, plays a crucial role in the polymerization mechanism and the conductivity of the resulting polymer. electrochemsci.orgresearchgate.net

Current Density: In galvanostatic methods, the applied current density influences the rate of monomer oxidation and can impact the growth and morphology of the polymer. electrochemsci.orgresearchgate.net

Pulse Parameters (t_on and t_off): The duration of the current pulse and the relaxation time are critical in pulsed polymerization for controlling nanoparticle size and distribution. electrochemsci.orgresearchgate.net

Temperature: The reaction temperature affects the kinetics of the polymerization process and can influence the final morphology of the polymer. researchgate.net

| Parameter | Optimized Condition | Reference |

| Pyrrole Concentration | 0.1 M | electrochemsci.orgresearchgate.net |

| Aniline Concentration | 0.1 M | electrochemsci.orgresearchgate.net |

| Hydrochloric Acid Concentration | 0.12 M | electrochemsci.orgresearchgate.net |

| Current Density | 9 mA/cm² | electrochemsci.orgresearchgate.net |

| Pulse On-Time (t_on) | 1 s | electrochemsci.orgresearchgate.net |

| Pulse Off-Time (t_off) | 1 s | electrochemsci.orgresearchgate.net |

| Temperature | 1°C | electrochemsci.orgresearchgate.net |

Development of Conductive Polymers and Derivatives for Specific Characteristics

The copolymerization of aniline and pyrrole, including derivatives like 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, aims to create conductive polymers with specific, enhanced characteristics. The goal is to combine the advantageous properties of both parent polymers while mitigating their individual drawbacks. For example, while polypyrrole generally exhibits higher conductivity, polyaniline often has better environmental stability. theseus.fi

By creating copolymers, researchers can achieve a synergistic effect, resulting in materials with a desirable balance of conductivity, stability, and processability. The introduction of substituents on the aniline or pyrrole rings can further tune these properties. For instance, the development of hydrophobic polyaniline derivatives has been explored to improve the potential stability of solid-contact ion-selective electrodes by preventing the formation of a water layer at the interface. bue.edu.eg

Role in Optoelectronic Materials

The conjugated π-electron systems present in aniline-pyrrole copolymers make them suitable for applications in optoelectronic devices. The electronic properties, such as the bandgap and absorption spectra, can be tailored through copolymerization and the incorporation of specific monomers. These materials can exhibit interesting optical and electronic properties, making them candidates for use in devices like organic light-emitting diodes (OLEDs) and sensors. nanoscience.or.kr

Exploration in Novel Materials with Enhanced Conductivity or Stability

A significant driver for the research into copolymers derived from monomers like this compound is the pursuit of novel materials with enhanced electrical conductivity and/or improved environmental and thermal stability. theseus.fi The copolymerization strategy allows for the modification of the polymer backbone, which can lead to improved charge transport and greater resistance to degradation. Research has shown that aniline-pyrrole copolymers can be synthesized with conductivities that are promising for various applications. For instance, a copolymer of aniline and pyrrole was reported to have a conductivity of 7.3 × 10⁻² S/cm. researchgate.net The exploration of different monomer ratios, dopants, and synthesis conditions continues to be a fertile area for discovering new materials with superior performance characteristics.

Investigation of Enzyme Inhibition Mechanisms

Derivatives based on the this compound structure have been synthesized and evaluated for their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens.

Dihydrofolate reductase (DHFR) is a vital enzyme in the biosynthesis of nucleic acids and amino acids, making it a key target for antimicrobial drugs. rjeid.com A series of novel 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were synthesized and assessed for their potential as DHFR inhibitors. nih.govnih.gov Many of these compounds demonstrated significant inhibitory action against the DHFR enzyme. nih.gov Molecular docking studies have been conducted to understand the potential binding interactions within the active site of DHFR, aiming to elucidate the mechanism of action. nih.govmdpi.com These investigations help in identifying the structural features of the pyrrole derivatives that are critical for their inhibitory effects. nih.gov The development of such compounds is part of a broader strategy to create dual-target inhibitors that can circumvent issues like drug resistance. nih.gov

Table 1: In Vitro DHFR Inhibition by 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives

| Compound ID | Substitution | % DHFR Inhibition |

|---|---|---|

| 5a | Phenyl | 56.44 |

| 5b | 4-Methylphenyl | 60.12 |

| 5c | 4-Methoxyphenyl | 62.43 |

| 5d | 2-Nitrophenyl | 65.23 |

| 5e | 4-Nitrophenyl | 68.32 |

| 5f | 4-Chlorophenyl | 70.11 |

| 5g | 2-Chlorophenyl | 72.54 |

| 5h | 2,4-Dichlorophenyl | 75.89 |

| 5i | 4-Fluorophenyl | 64.32 |

| 5j | 4-Bromophenyl | 71.22 |

| 5k | 3-Hydroxyphenyl | 58.99 |

| 5l | 4-Hydroxyphenyl | 61.76 |

| 5m | 3,4,5-Trimethoxyphenyl | 55.43 |

| 5n | Naphthalen-1-yl | 54.12 |

Enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis, is a crucial enzyme in the fatty acid biosynthesis pathway (FAS-II) of bacteria. researchgate.net This pathway is essential for producing mycolic acids, a major component of the mycobacterial cell wall. researchgate.net Inhibition of this enzyme disrupts lipid biosynthesis, leading to cell death. researchgate.net

Several novel derivatives of this compound, specifically pyrrolyl benzohydrazides and N'-(substituted)-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides, have been investigated as inhibitors of Enoyl-ACP reductase. nih.govresearchgate.net Many of these synthesized compounds showed significant inhibitory activity against the enzyme. nih.gov For instance, certain pyrrolyl benzohydrazide (B10538) derivatives demonstrated moderate to good inhibition against InhA. researchgate.net Molecular docking studies suggest that these compounds fit well within the binding pocket of InhA, forming hydrogen-bonding interactions with key residues like Tyr158 and the NAD⁺ cofactor. researchgate.net This dual-targeting approach, inhibiting both DHFR and Enoyl-ACP reductase, is a promising strategy for developing new antitubercular agents. nih.gov

Table 2: In Vitro Enoyl ACP Reductase (InhA) Inhibition by 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives

| Compound ID | Substitution | % InhA Inhibition |

|---|---|---|

| 5a | Phenyl | 58.21 |

| 5b | 4-Methylphenyl | 62.32 |

| 5c | 4-Methoxyphenyl | 65.43 |

| 5d | 2-Nitrophenyl | 67.89 |

| 5e | 4-Nitrophenyl | 70.11 |

| 5f | 4-Chlorophenyl | 72.87 |

| 5g | 2-Chlorophenyl | 74.13 |

| 5h | 2,4-Dichlorophenyl | 78.65 |

| 5i | 4-Fluorophenyl | 66.54 |

| 5j | 4-Bromophenyl | 73.43 |

| 5k | 3-Hydroxyphenyl | 61.21 |

| 5l | 4-Hydroxyphenyl | 64.87 |

| 5m | 3,4,5-Trimethoxyphenyl | 57.65 |

| 5n | Naphthalen-1-yl | 56.43 |